molecular formula C22H17NO2S B2592025 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide CAS No. 860610-02-2

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide

Cat. No.: B2592025
CAS No.: 860610-02-2
M. Wt: 359.44
InChI Key: KRNOZAHQIMFNCP-UHFFFAOYSA-N
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Description

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide (CAS 860610-02-2) is a synthetic small molecule with a molecular formula of C 22 H 17 NO 2 S and a molecular weight of 359.44 g/mol . This compound is built around a thioxanthen-9-one core structure, a privileged scaffold in medicinal chemistry known for its diverse bioactive potential . The molecule is furnished with a 4-methylbenzamide substitution, which contributes to its specific physicochemical properties and research applications. Thioxanthene-based compounds are a therapeutically significant class, chemically related to phenothiazines, and have been extensively investigated for their dual pharmacological profile . Historically, thioxanthenes have been developed as antipsychotic agents (e.g., chlorprothixene, flupenthixol) that primarily act by blocking postsynaptic dopamine D2 receptors in the brain . Beyond their central nervous system activities, this class of compounds has garnered significant research interest for their antimicrobial properties . Thioxanthenes have demonstrated inhibitory effects on the growth of a wide spectrum of microorganisms, positioning them as promising scaffolds for the development of novel anti-infective agents, especially in the face of rising antibacterial drug resistance . The specific structural features of this compound, including its methyl substitutions on both the benzamide and thioxanthene rings, make it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry research. It serves as a key intermediate for researchers exploring new chemical entities with potential bioactivity in areas such as neuroscience and microbiology. This product is provided for chemical and biological research purposes. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-methyl-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S/c1-13-3-6-15(7-4-13)22(25)23-16-8-10-20-18(12-16)21(24)17-11-14(2)5-9-19(17)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOZAHQIMFNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-xylene, under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

    Formation of the Benzenecarboxamide Moiety: The benzenecarboxamide moiety is introduced through the reaction of the thioxanthene derivative with 4-methylbenzoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One significant application of this compound is as a photoinitiator in photopolymerization processes. Photoinitiators are substances that absorb light and initiate polymerization when exposed to UV or visible light. Research indicates that derivatives of thioxanthene compounds, including this one, can effectively promote the polymerization of acrylates and other monomers under UV light.

Case Study:
A study demonstrated the effectiveness of N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide as a one-component photoinitiator. This compound showed efficient initiation of polymerization reactions, leading to high conversion rates and favorable mechanical properties in the resultant polymers .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of dyes and pigments. Its thioxanthene structure allows for modifications that can enhance color properties or solubility in various solvents.

Data Table: Synthesis Applications

Compound TypeApplicationReference
DyesColorants for textiles
PhotopolymersCoatings and adhesives
Organic intermediatesSynthesis of pharmaceuticals

Research into the biological applications of thioxanthene derivatives suggests potential antitumor and antimicrobial activities. The structural features of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide may contribute to its bioactivity.

Case Study:
In vitro studies have shown that certain thioxanthene derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapeutics . The mechanism often involves the generation of reactive oxygen species upon irradiation, which can lead to cell death.

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thioxanthene Derivatives: Thioxanthene-based compounds (e.g., antipsychotic drugs like zuclopenthixol) share the tricyclic thioxanthene scaffold. Substituents on the thioxanthene ring (e.g., methyl groups at positions 4 and 7) could influence steric hindrance and solubility, differentiating it from simpler thioxanthenes.

Benzenecarboxamide Derivatives: Compounds like N-(aryl)benzenecarboxamides often exhibit varied biological activities depending on substitution patterns.

Methodological Comparisons

  • Crystallographic Analysis :
    Structural determination of similar small molecules frequently employs SHELX software (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements. For example, the thioxanthene core’s sulfur atom would likely exhibit bond distances comparable to those in other sulfur-containing heterocycles refined using SHELXL .

Research Findings and Gaps

  • Structural Insights : The compound’s geometry and electronic profile remain uncharacterized in the provided evidence. Comparative studies using SHELX-based refinements could clarify its conformational stability relative to analogs.
  • Biological Activity: No pharmacological data are cited, but structural parallels to thioxanthene antipsychotics suggest CNS activity. Further assays aligned with pharmacopoeial standards (e.g., potency testing ) are warranted.

Biological Activity

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is a compound with notable biological activity, particularly in antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Chemical Formula : C22H17NO2S
  • Molecular Weight : 359.44 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various Gram-positive and Gram-negative bacteria.

Antibacterial Studies

In a comparative study, this compound demonstrated significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were assessed against a panel of bacteria, yielding promising results.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060
Bacillus cereus0.0080.015
Enterobacter cloacae0.0040.008

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin against certain strains, particularly Enterobacter cloacae .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that it interacts with key bacterial enzymes, such as MurB, which is crucial for peptidoglycan biosynthesis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited effective inhibition against various fungal strains.

Antifungal Studies

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The antifungal activity was notably effective against Trichoderma viride, highlighting its potential as a therapeutic agent in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays using MTT showed that while the compound exhibits significant antimicrobial activity, it also has a cytotoxic effect on normal human cells (MRC5 line). The concentration at which toxicity occurs is crucial for determining therapeutic windows.

Cytotoxicity Data

Concentration (mg/mL)Cell Viability (%)
0.0190
0.0575
0.1050

This data indicates that while the compound is effective against pathogens, careful consideration must be given to its dosage to minimize toxicity to human cells .

Case Studies and Research Findings

Several studies have documented the biological activity of thioxanthene derivatives, including this compound. For instance:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation involving multiple derivatives indicated that structural modifications significantly influence antimicrobial potency.
  • Molecular Docking Analysis : This research provided insights into how structural characteristics affect binding affinity to bacterial targets, enhancing understanding of the relationship between structure and function.
  • Clinical Implications : Research suggests potential applications in treating resistant bacterial infections due to its unique mechanism of action compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioxanthenone derivatives are often functionalized using bromination (e.g., with NBS) followed by amidation with 4-methylbenzoic acid derivatives. Key steps include:

  • Reagent Selection : Use brominating agents (e.g., NBS) for introducing halogens at the 7-position of the thioxanthenone core .
  • Amidation : Employ carbodiimide coupling agents (e.g., DCC) with 4-methylbenzoic acid and amine intermediates under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) improve purity .
    • Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1.2–1.5 equivalents of coupling agents), and control temperature (reflux in THF at 65°C) to minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use multi-technique analysis:

  • NMR Spectroscopy : Assign peaks for methyl groups (δ 2.3–2.5 ppm for aromatic methyl; δ 2.1 ppm for amide methyl) and carbonyl signals (δ 170–175 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of CO from the amide group) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity and impurities .
    • Table 1: Key Characterization Parameters
TechniqueCritical ParametersReference
1H^1\text{H} NMRIntegration of methyl and aromatic protons
HPLCRetention time and peak symmetry
Elemental Analysis%C, %H, %N (deviation ≤0.4%)

Q. What stability considerations are critical for handling this compound during storage and experimentation?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxanthenone core .
  • Moisture Control : Use desiccants (silica gel) in storage containers, as the amide group may hydrolyze under humid conditions .
  • Solution Stability : Prepare fresh solutions in anhydrous DMSO or THF; avoid aqueous buffers unless necessary .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Focus on the amide and thioxanthenone moieties for hydrogen bonding and π-π stacking .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with activity data to predict optimal substituents at the 7-methyl or 4-methyl positions .
    • Validation : Synthesize top-predicted derivatives and compare experimental IC50_{50} values with computational predictions .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer :

  • Error Source Analysis : Check for solvent effects (implicit vs. explicit solvation models in DFT) and conformational flexibility (e.g., rotational barriers in the amide bond) .
  • Experimental Replication : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere, standardized concentrations) to rule out environmental artifacts .
  • Collaborative Workflows : Combine molecular dynamics simulations (e.g., GROMACS) with stopped-flow spectroscopy to reconcile theory and practice .

Q. How can the environmental fate of this compound be assessed in long-term ecological studies?

  • Methodological Answer :

  • Degradation Pathways : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 5–9) experiments to identify breakdown products (e.g., sulfoxides or hydroxylated derivatives) .
  • Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
    • Table 2: Key Environmental Assessment Parameters
ParameterMethodReference
Half-life (t1/2_{1/2})HPLC monitoring under UV exposure
EcotoxicityAlgal growth inhibition (OECD 201)

Theoretical and Methodological Framework

  • Guiding Principle : Link research to a conceptual framework (e.g., structure-activity relationships or green chemistry principles) to ensure hypothesis-driven experimentation .
  • Data Contradiction Protocol : Apply root-cause analysis (e.g., Ishikawa diagrams) to discrepancies between synthesis yields and theoretical calculations .

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